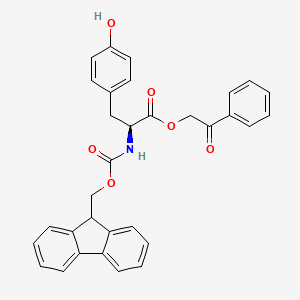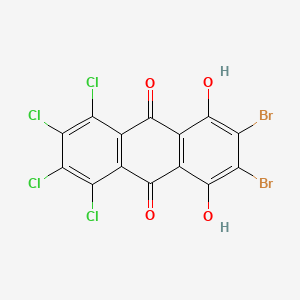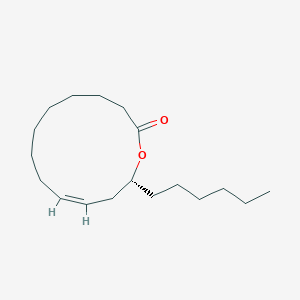
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2. It is a member of the oxacyclotridecane family, characterized by a 13-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a hexyl side chain and a double bond at the 10th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a linear precursor. One common method is the ring-closing metathesis (RCM) reaction, which uses a ruthenium-based catalyst to form the 13-membered ring. The reaction conditions often include:
Catalyst: Grubbs’ catalyst
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hexyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the carbonyl group.
Brominated Compounds: Formed from the substitution of the hexyl side chain.
科学的研究の応用
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.
類似化合物との比較
Similar Compounds
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one: Unique due to its specific stereochemistry and functional groups.
Other Oxacyclotridecanes: Similar in structure but may differ in side chains and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C18H32O2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
(10Z,13R)-13-hexyl-1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9-/t17-/m1/s1 |
InChIキー |
MLZOTJKUDBBLDQ-QJWNTBNXSA-N |
異性体SMILES |
CCCCCC[C@@H]1C/C=C\CCCCCCCC(=O)O1 |
正規SMILES |
CCCCCCC1CC=CCCCCCCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


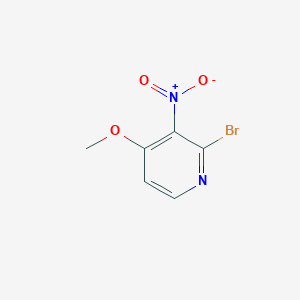


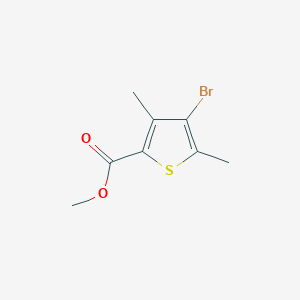
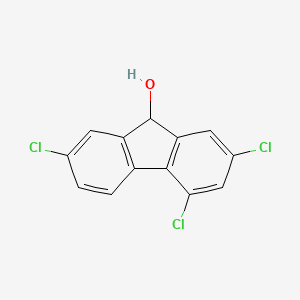

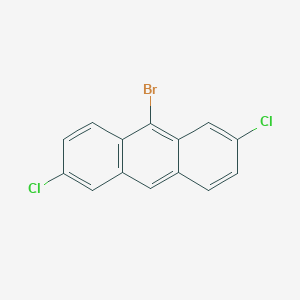
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)

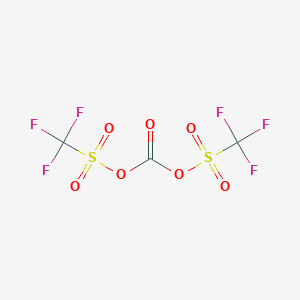
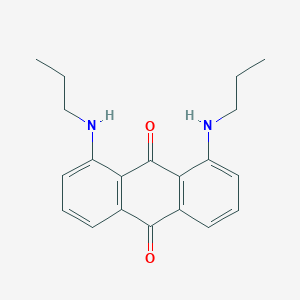
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
